2-羟基-N-(1,3,4-三羟基十八烷-2-基)六廿六酰胺

描述

The compound 2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of similar N-substituted amides. The first paper describes a method for synthesizing N-substituted propanamides with a cyclohexenyl core, which suggests that the compound may also be synthesized through a multi-component reaction involving an aldehyde, amine, and other precursors in aqueous medium . The second paper discusses the synthesis of N-substituted propanamide derivatives with potential pharmacological applications as cyclooxygenase inhibitors . These studies indicate that N-substituted amides are of significant interest due to their potential biological activities.

Synthesis Analysis

The synthesis of N-substituted amides, as described in the first paper, involves a four-component reaction that is both mild and efficient, utilizing accessible starting materials and eco-friendly conditions . This method could potentially be adapted for the synthesis of 2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide by selecting appropriate aldehydes and amines that would lead to the desired hydroxy and trihydroxyoctadecan-2-yl substituents. The second paper outlines a different synthetic route, starting from 4-hydroxy coumarin, which is then converted to a propanoate derivative and subsequently reacted with various amines . Although the target compound is not a coumarin derivative, the general approach of amine substitution could be relevant.

Molecular Structure Analysis

The molecular structure of N-substituted amides can be complex, as indicated by the single crystal X-ray diffraction study mentioned in the second paper . This technique could be employed to determine the precise molecular structure of 2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide, which would be crucial for understanding its chemical behavior and interactions. The presence of multiple hydroxy groups in the compound suggests potential for hydrogen bonding and other intermolecular interactions.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of the specific compound , they do provide information on the reactivity of similar N-substituted amides. These compounds can participate in various chemical reactions, including those involved in their synthesis, such as amide bond formation and substitution reactions . The pharmacological evaluation of the synthesized compounds as cyclooxygenase inhibitors also implies that they can interact with biological molecules, which is a form of chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted amides can be inferred from the synthesis and molecular structure analyses. The solubility of these compounds may be influenced by the presence of hydroxy groups and the length of the carbon chain, as seen in the target compound. The melting and boiling points, as well as stability, would be determined by the molecular structure, particularly the strength of intermolecular forces such as hydrogen bonding . The biological activity, such as COX inhibition, suggests that these compounds could have specific interactions with enzymes, which is a critical aspect of their chemical properties .

科学研究应用

神经酰胺研究

神经酰胺的分离和结构鉴定:化合物 2-羟基-N-(1,3,4-三羟基十八烷-2-基)六廿六酰胺是一种神经酰胺。对类似神经酰胺的研究包括从向日葵等天然来源中分离神经酰胺,并使用化学和光谱方法阐明其结构 (索和杨,2014).

神经酰胺在癌症研究中的应用:神经酰胺因其对癌细胞系的细胞毒性作用而被研究。例如,从榕树中分离出的某些神经酰胺对前列腺癌 PC-3 细胞系显示出细胞毒性作用,表明在癌症研究和治疗中具有潜在应用 (Nana 等,2012).

神经酰胺在神经学研究中的应用:川芎中的神经酰胺研究涉及神经学应用,因为这些化合物在大脑化学和功能方面具有重要意义 (杨等,2009).

化学转化和合成

化学转化研究:对神经酰胺的研究还包括了解它们的化学转化,例如三氟甲磺酸促进的神经酰胺在二甲基甲酰胺中的甲酰化研究。这提供了对神经酰胺的化学行为和潜在修饰的见解 (Chiang 等,2009).

神经酰胺衍生物的细胞毒性:已经合成并评估了新的神经酰胺及其衍生物的细胞毒性活性,例如涉及卫矛属的研究。这些研究探索了神经酰胺及其类似物的治疗潜力 (Samita 等,2014).

药理和生物学应用

抗菌和抗病毒特性:对神经酰胺的研究通常探索它们的抗菌和抗病毒特性。例如,已经测试了来自各种来源的次级代谢产物(包括神经酰胺衍生物)的抗菌、抗氧化和细胞毒性活性 (肖等,2014).

杀线虫活性:神经酰胺也因其杀线虫活性而被研究,如万寿菊的研究中所见。这一应用在农业中很重要,尤其是在病虫害管理方面 (Bano 等,2019).

属性

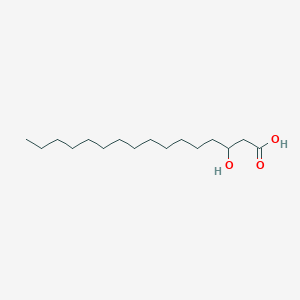

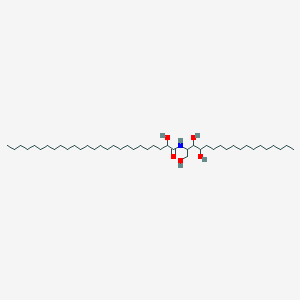

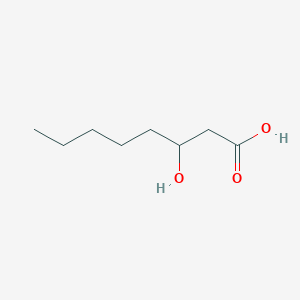

IUPAC Name |

2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H89NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-42(48)44(50)45-40(39-46)43(49)41(47)37-35-33-31-29-27-16-14-12-10-8-6-4-2/h40-43,46-49H,3-39H2,1-2H3,(H,45,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLFLZXNXQVPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H89NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958390 | |

| Record name | 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide | |

CAS RN |

37211-11-3 | |

| Record name | 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

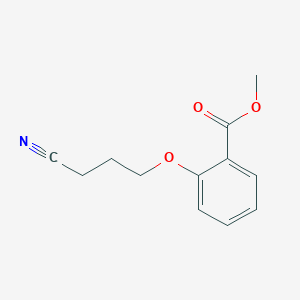

![2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide](/img/structure/B164409.png)